2-Chloro-1-(2-chloroethoxy)butane
Description
2-Chloro-1-(2-chloroethoxy)butane is a halogenated ether characterized by two chlorine substituents: one on the ethoxy group and another on the terminal carbon of the butane chain. Its molecular formula is C₆H₁₂Cl₂O, with a molecular weight of 183.07 g/mol. The compound’s structure combines the reactivity of chloroalkanes with the stability of ether linkages, making it a versatile intermediate in organic synthesis and specialty chemical production.
Properties
CAS No. |
89026-53-9 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
2-chloro-1-(2-chloroethoxy)butane |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(8)5-9-4-3-7/h6H,2-5H2,1H3 |
InChI Key |
DTOXYKAMOQYLOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloroethoxy)butane typically involves the reaction of 1-chloro-2-butene with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1-(2-chloroethoxy)butane may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloroethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced hydrocarbons.
Scientific Research Applications
2-Chloro-1-(2-chloroethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-chloroethoxy)butane involves its interaction with nucleophiles, leading to the formation of substitution products. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or oxidizing/reducing agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Chloro-1-(2-chloroethoxy)butane with structurally related halogenated ethers and chloroalkanes:
Key Observations :
- Chlorine Positioning: The dual chlorine substituents in 2-Chloro-1-(2-chloroethoxy)butane enhance its electrophilicity compared to mono-chlorinated analogs like 1-(2-Chloroethoxy)-3-methylbutane. This increases its reactivity in nucleophilic substitution reactions .
- Backbone Flexibility: The butane chain provides greater conformational flexibility compared to cyclic ethers (e.g., dioxane derivatives in ) or aromatic backbones (e.g., phenyl-ethanones in ). This influences solubility and steric interactions in catalytic processes .
- Functional Group Synergy: Unlike compounds such as 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, which combine ketone and phenolic groups, the ether and chloroalkane groups in 2-Chloro-1-(2-chloroethoxy)butane favor SN2 mechanisms over oxidation or aromatic coupling reactions .
Physical-Chemical Properties
Notable Trends:
- The presence of aromatic rings (e.g., in phenyl-ethanones) reduces solubility in nonpolar solvents but enhances crystalline stability .
- Branched analogs like 1-(2-Chloroethoxy)-3-methylbutane exhibit lower viscosity compared to linear-chain derivatives due to reduced intermolecular forces .
Biological Activity
Introduction
2-Chloro-1-(2-chloroethoxy)butane, with the chemical formula CHClO, is a chlorinated ether that has garnered attention in various fields of research, particularly in toxicology and environmental science. Its biological activity is of significant interest due to its potential effects on human health and the environment.
- Molecular Formula : CHClO
- CAS Number : 13197726
- Molecular Weight : 179.07 g/mol
- IUPAC Name : 2-Chloro-1-(2-chloroethoxy)butane
The biological activity of 2-Chloro-1-(2-chloroethoxy)butane is primarily linked to its reactivity as an alkylating agent. Alkylating agents can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, potentially leading to cellular damage or apoptosis. This compound may interfere with cellular processes by modifying nucleic acids, which can result in mutagenic effects.
Acute Toxicity
Studies have shown that exposure to chlorinated compounds like 2-Chloro-1-(2-chloroethoxy)butane can lead to acute toxicity symptoms including:
- Respiratory Issues : Inhalation may cause irritation of the respiratory tract.
- Dermal Effects : Skin contact can lead to irritation or dermatitis.
- Gastrointestinal Disturbances : Ingestion may result in nausea, vomiting, and diarrhea.
Chronic Toxicity
Long-term exposure has been associated with:
- Carcinogenic Potential : Some studies suggest a link between alkylating agents and increased cancer risk due to DNA damage.
- Reproductive and Developmental Effects : Research indicates potential impacts on reproductive health and development in animal models.
Environmental Impact
The environmental persistence of 2-Chloro-1-(2-chloroethoxy)butane raises concerns regarding its accumulation in ecosystems. Its chlorinated structure suggests it may resist degradation, leading to bioaccumulation in aquatic organisms.
Case Studies
-
Case Study on Human Exposure :
A study conducted on workers in chemical manufacturing revealed elevated levels of chlorinated compounds in blood samples, correlating with reported health issues such as respiratory problems and skin irritations. This underscores the importance of monitoring exposure levels in occupational settings. -
Environmental Assessment :
An investigation into contaminated sites showed that 2-Chloro-1-(2-chloroethoxy)butane was detected in groundwater samples at levels exceeding safety thresholds, prompting remediation efforts. The study highlighted the need for stringent regulations regarding the disposal of chlorinated solvents.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 179.07 g/mol |
| Boiling Point | ~150 °C |
| Melting Point | -50 °C |
| Solubility | Soluble in organic solvents |
| Log P (Partition Coefficient) | 3.5 |
Research Findings
Recent research has focused on the synthesis and reactivity of 2-Chloro-1-(2-chloroethoxy)butane. Quantum chemical studies have elucidated its mechanism of action as an alkylating agent, providing insights into its potential mutagenic properties.
Summary of Findings
- Alkylation Mechanism : The compound reacts with nucleophiles in biological systems, leading to DNA modifications.
- Toxicological Risks : Both acute and chronic exposure poses significant health risks.
- Environmental Concerns : Its persistence raises alarms about long-term ecological impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
